1,5-Dichloro-3,3-dimethylpentane
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Overview
Description
1,5-Dichloro-3,3-dimethylpentane is an organic compound with the molecular formula C7H14Cl2. It belongs to the class of alkyl halides, specifically a dichlorinated derivative of dimethylpentane. This compound is characterized by the presence of two chlorine atoms attached to the first and fifth carbon atoms of the pentane chain, with two methyl groups attached to the third carbon atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,5-Dichloro-3,3-dimethylpentane can be synthesized through various methods. One common approach involves the chlorination of 3,3-dimethylpentane. The reaction typically requires the presence of a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under controlled conditions. The reaction proceeds via a substitution mechanism where the hydrogen atoms on the first and fifth carbon atoms are replaced by chlorine atoms.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination processes. These processes are carried out in reactors equipped with temperature and pressure control systems to ensure optimal reaction conditions. The use of catalysts and solvents may also be employed to enhance the efficiency and yield of the reaction.
Chemical Reactions Analysis
Types of Reactions
1,5-Dichloro-3,3-dimethylpentane undergoes various chemical reactions, including:
Nucleophilic Substitution Reactions: The chlorine atoms can be replaced by other nucleophiles such as hydroxide ions (OH-), alkoxide ions (RO-), or amines (NH2-).
Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH), potassium hydroxide (KOH), or alkoxides in polar solvents like ethanol or methanol.
Elimination: Strong bases like sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) in aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
Nucleophilic Substitution: Formation of alcohols, ethers, or amines.
Elimination: Formation of alkenes.
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alkanes or alcohols.
Scientific Research Applications
1,5-Dichloro-3,3-dimethylpentane has various applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,5-dichloro-3,3-dimethylpentane involves its interaction with nucleophiles or bases, leading to substitution or elimination reactions. The chlorine atoms act as leaving groups, allowing the formation of new bonds with nucleophiles or the generation of double bonds in elimination reactions. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used.
Comparison with Similar Compounds
1,5-Dichloro-3,3-dimethylpentane can be compared with other similar compounds such as:
1,3-Dichloro-3,3-dimethylpentane: Similar structure but with chlorine atoms on the first and third carbon atoms.
1,5-Dibromo-3,3-dimethylpentane: Bromine atoms instead of chlorine atoms.
3,3-Dimethylpentane: The parent hydrocarbon without halogen substitution.
The uniqueness of this compound lies in its specific substitution pattern, which influences its reactivity and applications in various fields.
Properties
CAS No. |
62496-53-1 |
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Molecular Formula |
C7H14Cl2 |
Molecular Weight |
169.09 g/mol |
IUPAC Name |
1,5-dichloro-3,3-dimethylpentane |
InChI |
InChI=1S/C7H14Cl2/c1-7(2,3-5-8)4-6-9/h3-6H2,1-2H3 |
InChI Key |
FKWZFRHUYPBHBJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CCCl)CCCl |
Origin of Product |
United States |
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